Phosphoric acid, 1-methylethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphoric acid, 1-methylethyl ester, also known as isopropyl phosphate, is an organic compound derived from phosphoric acid. It is characterized by the presence of an isopropyl group attached to the phosphate moiety. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Phosphoric acid, 1-methylethyl ester can be synthesized through the esterification of phosphoric acid with isopropanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include heating the mixture to a temperature range of 60-80°C to achieve optimal yield .
Industrial Production Methods: In industrial settings, the production of this compound involves continuous processes where phosphoric acid and isopropanol are fed into a reactor. The reaction is catalyzed by an acid catalyst, and the product is continuously removed to drive the reaction to completion. The final product is then purified through distillation to obtain the desired ester .
Chemical Reactions Analysis
Types of Reactions: Phosphoric acid, 1-methylethyl ester undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form phosphoric acid and isopropanol.
Oxidation: It can be oxidized to form phosphoric acid derivatives under specific conditions.
Substitution: It can participate in substitution reactions where the isopropyl group is replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Typically occurs under acidic or basic conditions.
Oxidation: Requires oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Involves reagents like halogens or other nucleophiles.
Major Products:
Hydrolysis: Produces phosphoric acid and isopropanol.
Oxidation: Yields various phosphoric acid derivatives.
Substitution: Results in the formation of substituted phosphoric esters.
Scientific Research Applications
Phosphoric acid, 1-methylethyl ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of phosphoric acid, 1-methylethyl ester involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Phosphoric acid, 1-methylethyl ester can be compared with other similar compounds, such as:
Phosphoric acid, (1-methylethyl)phenyl diphenyl ester: This compound has a similar ester structure but with phenyl groups, making it more hydrophobic and suitable for different applications.
Phosphoric acid tris (2-chloro-1-methylethyl) ester: This compound contains chlorine atoms, enhancing its flame retardant properties.
Triisopropyl phosphate: Similar in structure but with three isopropyl groups, making it more effective as a plasticizer and flame retardant.
Uniqueness: this compound is unique due to its balanced hydrophilic and hydrophobic properties, making it versatile for various applications in both aqueous and organic environments .
Properties
IUPAC Name |
propan-2-yl phosphate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9O4P/c1-3(2)7-8(4,5)6/h3H,1-2H3,(H2,4,5,6)/p-2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPPQHRDVPBTVEV-UHFFFAOYSA-L |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OP(=O)([O-])[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7O4P-2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76483-21-1 |
Source
|
Record name | Phosphoric acid, 1-methylethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.322 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.